

An In-depth Technical Guide to the Physicochemical Characteristics of Peonidin

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Compound of Interest

Compound Name: Peonidin

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Introduction

Peonidin is a naturally occurring O-methylated anthocyanidin, a member of the flavonoid family of polyphenols. It is a pigment that imparts purplish-red hues to a variety of plant tissues, including flowers, fruits, and vegetables. Beyond its role as a natural colorant, **peonidin** has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its physicochemical characteristics is fundamental for its application in research, drug development, and as a nutraceutical. This technical guide provides a comprehensive overview of the core physicochemical properties of **peonidin**, its stability, and its modulation of key cellular signaling pathways.

Core Physicochemical Characteristics

The chemical behavior and biological activity of **peonidin** are dictated by its molecular structure. The data presented below pertains to the most common form, **peonidin** chloride.

General Properties

Property	Value	Source(s)
IUPAC Name	3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride	
Synonyms	Paeonidin, Peonidin chloride, Peonidol chloride	
Molecular Formula	C ₁₆ H ₁₃ ClO ₆	
Molecular Weight	336.72 g/mol	
CAS Number	134-01-0	
Appearance	Crystalline solid	
Color	Dark red to purple powder	

Computed Properties of Peonidin Anion (Peonidin(1-))

Property	Value	Source(s)
IUPAC Name	4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate	[1]
Molecular Formula	C ₁₆ H ₁₁ O ₆ ⁻	[1]
Molecular Weight	299.25 g/mol	[1]
Computed XLogP3	1.6	[1]

Solubility

Peonidin's solubility is a critical factor for its formulation and delivery. It is generally considered water-soluble, particularly in acidic conditions, but also exhibits solubility in various organic solvents.

Solvent	Solubility	Source(s)
Water	Highly soluble (especially at low pH)	
Ethanol	~16 mg/mL	
DMSO	~16 mg/mL	
Dimethylformamide (DMF)	~25 mg/mL	
DMF:PBS (pH 7.2) (1:9)	~0.1 mg/mL	

Acidity (pKa)

The pKa values of **peonidin** are crucial for understanding its charge state and stability at different pH values. While experimental values for **peonidin** are not readily available in the literature, theoretical calculations have been performed for anthocyanidins. The deprotonation of hydroxyl groups significantly influences the molecule's color and reactivity.

Note: The following are theoretically predicted pKa values for anthocyanidins and may not be exact for **peonidin**.

Deprotonation Step	Predicted pKa Range	Source(s)
pKa1	4.75 - 6.19	
pKa2	7.9 - 9.5	
pKa3	10.5 - 12.0	

Spectroscopic Properties

The conjugated aromatic system of **peonidin** is responsible for its characteristic absorption of light in the visible spectrum.

1.5.1. UV-Visible Spectroscopy

Solvent/System	λ_{max} (nm)	Source(s)
General	276, 547	
Acidic Methanol	~530	

1.5.2. Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of **peonidin** and its derivatives. In negative ion mode ESI-MS/MS, the deprotonated molecule of **peonidin** (**peonidin**(1-)) has a monoisotopic mass of approximately 300.06 g/mol, leading to a precursor ion at an m/z of 299.

1.5.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of **peonidin**. While complete experimental data for the aglycone is sparse in readily available literature, solid-state ^{13}C NMR spectra have been recorded for a series of anthocyanidins, including **peonidin**.

Note: Specific, detailed experimental ^1H and ^{13}C NMR data for **peonidin** chloride in solution is not consistently reported in the available literature. The provided information is based on general knowledge of anthocyanidin NMR spectra.

Stability and Degradation

The stability of **peonidin** is highly dependent on environmental factors, which is a critical consideration for its storage and use in various applications.

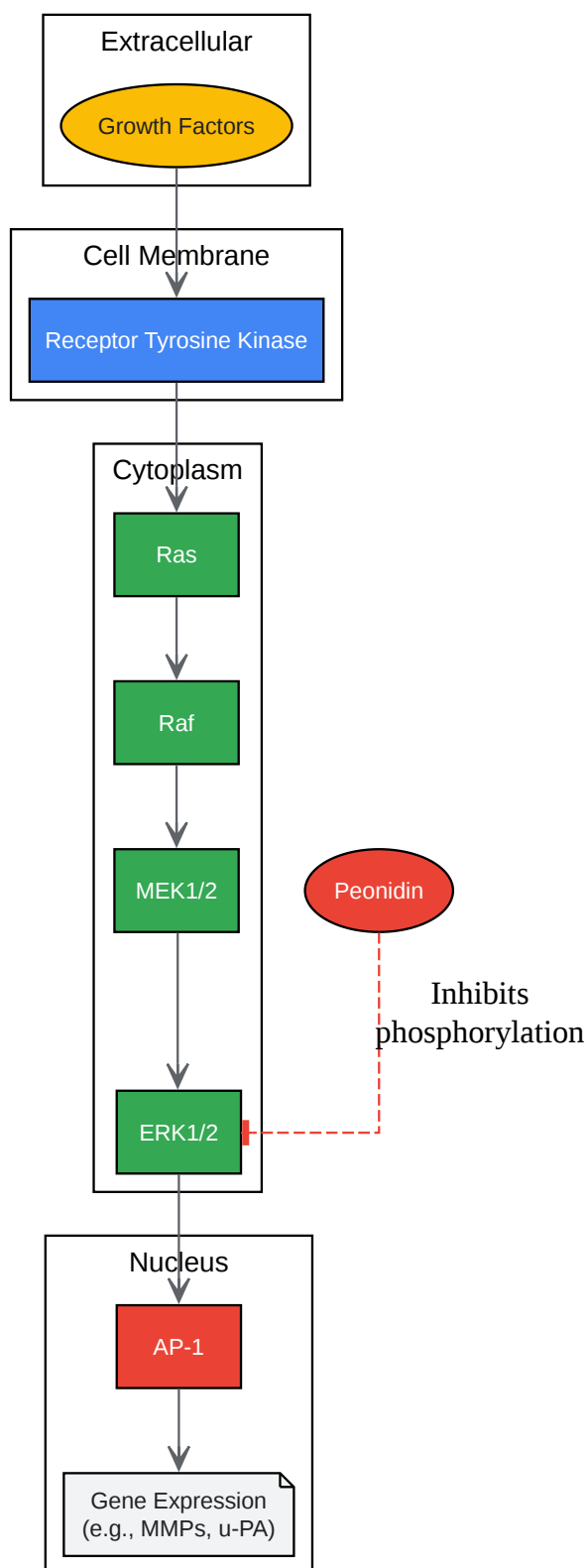
Factor	Effect on Stability
pH	Most stable in acidic conditions (pH < 3). As pH increases, it undergoes structural transformations to less stable forms.
Temperature	Degradation accelerates with increasing temperature. For long-term storage, temperatures of -20°C or lower are recommended.
Light	Exposure to light, particularly UV radiation, can cause fading and degradation. Storage in the dark is recommended.
Oxygen	Susceptible to oxidation, which leads to degradation.

The color of **peonidin** is a strong indicator of its structural form and stability at different pH values:

pH	Observed Color	Predominant Structural Form
< 3	Red	Flavylium cation
4-5	Colorless	Carbinol pseudobase
6-7	Purple	Quinoidal base
> 8	Blue	Anionic quinoidal base

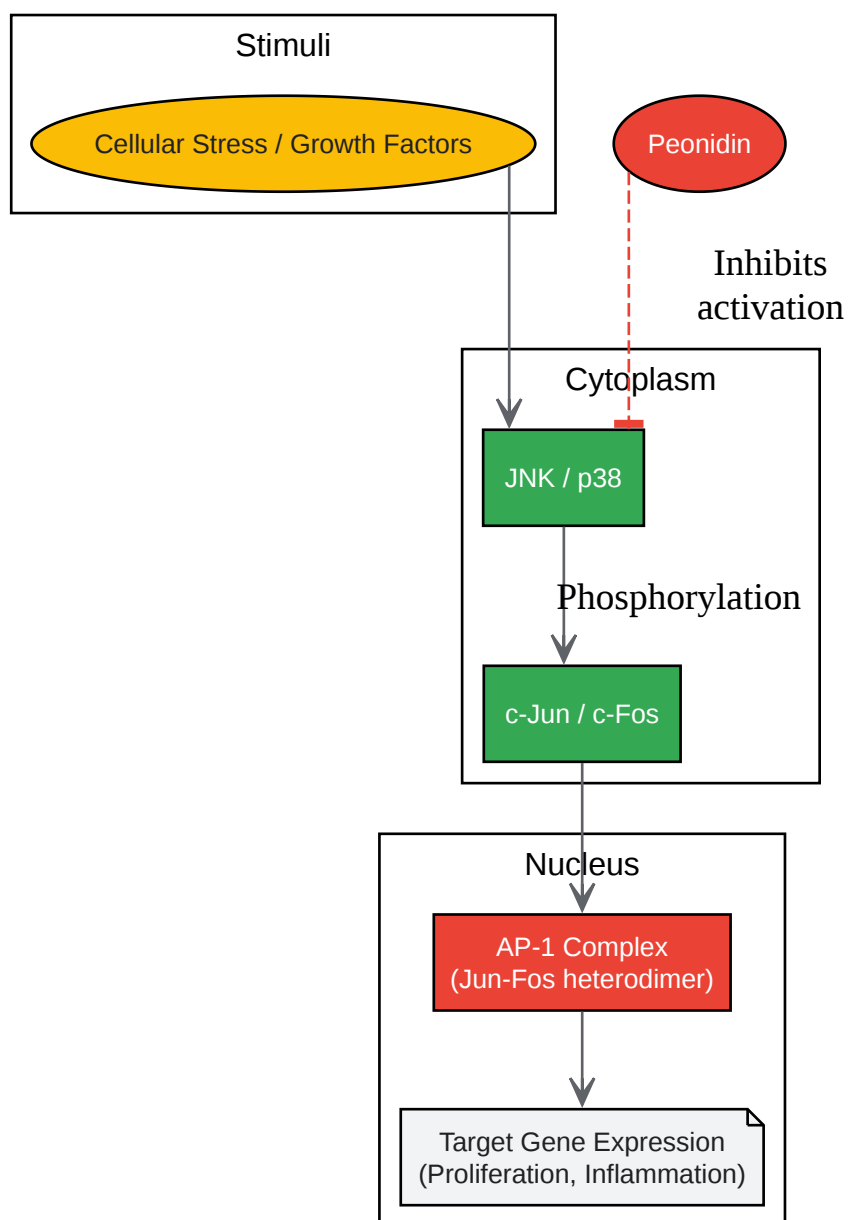
Key Signaling Pathways Modulated by Peonidin

Peonidin exerts its biological effects by interacting with and modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by **peonidin**.



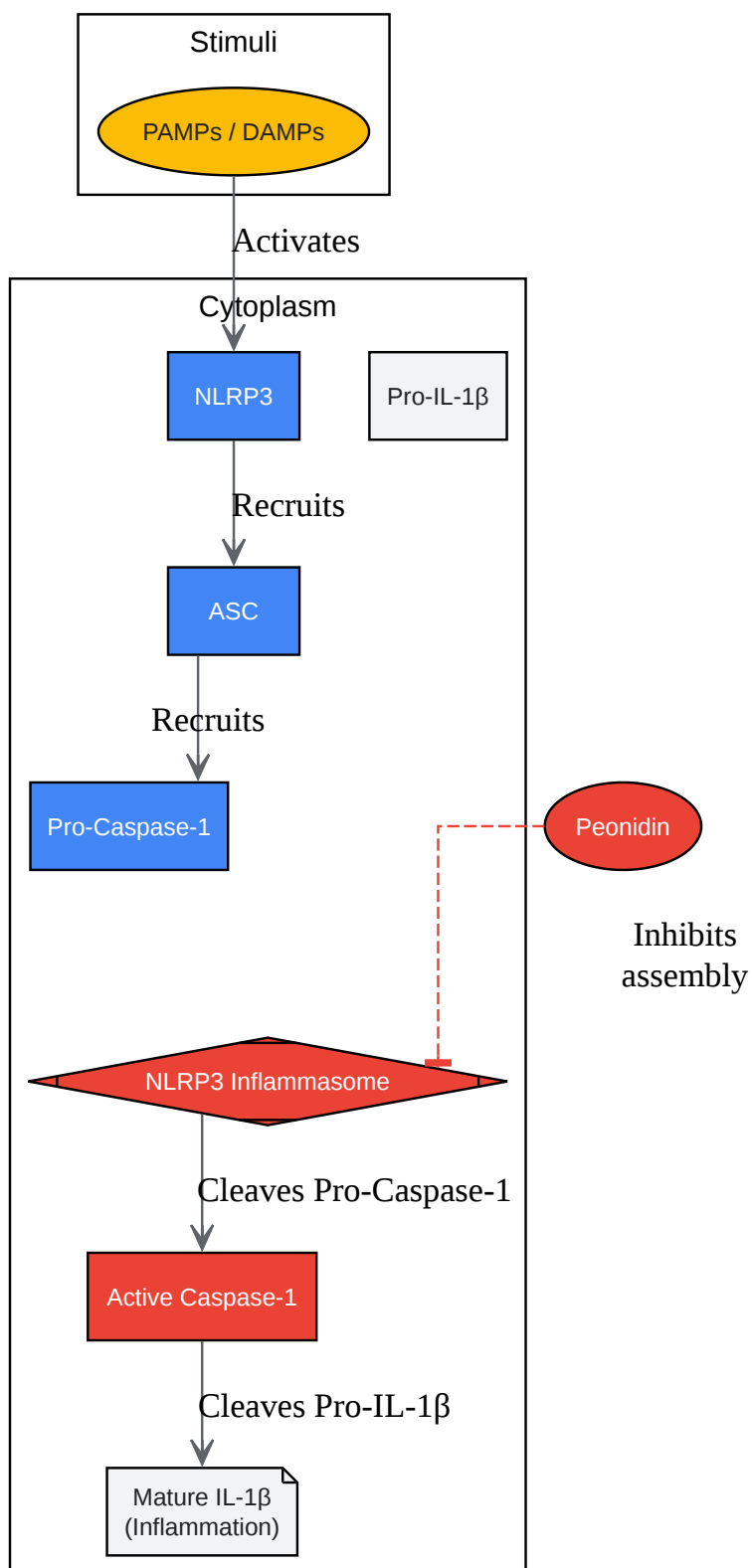
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Caption: **Peonidin** inhibits the MAPK/ERK signaling pathway.



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Caption: **Peonidin** modulates the AP-1 signaling pathway.



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Caption: **Peonidin** inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides generalized methodologies for the determination of key physicochemical properties of **peonidin**.

Determination of Solubility

This protocol describes a general method for determining the solubility of **peonidin** in a given solvent.

Materials:

- **Peonidin** chloride
- Selected solvent (e.g., water, ethanol, DMSO)
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **peonidin** chloride to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.
- Separation of Undissolved Solute:

- Centrifuge the saturated solution at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Quantification of Dissolved **Peonidin**:
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.
 - Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer at the λ_{max} of **peonidin** (e.g., ~530 nm in acidic conditions).
- Calculation:
 - Determine the concentration of **peonidin** in the diluted sample from a standard curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of **peonidin** in the tested solvent at that temperature.

UV-Visible Spectrophotometric Analysis

This protocol outlines the determination of total monomeric anthocyanin content using the pH differential method, which is applicable to **peonidin**.

Materials:

- **Peonidin** sample
- Potassium chloride buffer (0.025 M, pH 1.0)
- Sodium acetate buffer (0.4 M, pH 4.5)
- UV-Vis spectrophotometer
- pH meter
- Volumetric flasks and pipettes

Methodology:

- Sample Preparation:
 - Dissolve a known amount of the **peonidin** sample in the pH 1.0 buffer to obtain a stock solution.
- Dilution:
 - Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at the λ_{max} within the linear range of the spectrophotometer (typically 0.2-1.4 AU).
- Spectrophotometric Measurement:
 - Allow the solutions to equilibrate for at least 15 minutes.
 - Measure the absorbance of both solutions at the λ_{max} of **peonidin** (e.g., ~530 nm) and at 700 nm (to correct for haze). Use the respective buffers as blanks.
- Calculation:
 - Calculate the absorbance difference (A) using the following formula: $A = (A_{\lambda_{\text{max}}} - A_{700})_{\text{pH 1.0}} - (A_{\lambda_{\text{max}}} - A_{700})_{\text{pH 4.5}}$
 - Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law:
Monomeric Anthocyanin (mg/L) = $(A \times \text{MW} \times \text{DF} \times 1000) / (\epsilon \times l)$ where:
 - MW = Molecular weight of **peonidin** (336.72 g/mol)
 - DF = Dilution factor
 - ϵ = Molar absorptivity of **peonidin** (value depends on the specific anthocyanin and solvent)
 - l = Path length of the cuvette (typically 1 cm)

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the pKa values of a flavonoid like **peonidin**.

Materials:

- **Peonidin** chloride
- Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized, CO₂-free water
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar

Methodology:

- Sample Preparation:
 - Dissolve a precise amount of **peonidin** chloride in a known volume of CO₂-free deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The concentration should be sufficient for accurate pH measurement.
- Titration:
 - Place the solution in a jacketed beaker to maintain a constant temperature.
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Begin stirring the solution gently.
 - Add small, precise increments of the standardized NaOH solution from the burette.

- After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point(s).
- Data Analysis:
 - Plot the pH versus the volume of NaOH added to generate a titration curve.
 - The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve, where half of the acidic protons have been neutralized. The first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the volume of titrant to more accurately determine the equivalence point(s).

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of **peonidin**. The presented data on its molecular properties, solubility, spectroscopic behavior, and stability are essential for researchers and professionals working with this compound. The outlined experimental protocols offer a starting point for the accurate determination of these properties. Furthermore, the visualization of key signaling pathways modulated by **peonidin** provides insight into its potential mechanisms of action in biological systems. A comprehensive understanding of these fundamental properties is crucial for unlocking the full therapeutic and functional potential of **peonidin**.

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References

- 1. researchgate.net [researchgate.net]
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